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Compound of Interest

Compound Name: (3-Bromopyridin-2-yl)methanol

Cat. No.: B1282956 Get Quote

(3-Bromopyridin-2-yl)methanol is a versatile bifunctional building block in medicinal

chemistry and materials science.[1][2] Its structure, featuring a reactive bromine atom on an

electron-deficient pyridine ring and a primary alcohol, allows for sequential and selective

functionalization. The bromine atom is amenable to a wide range of palladium-catalyzed cross-

coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3]

[4] Simultaneously, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid,

or converted into other functional groups, providing a secondary point for molecular

elaboration.[3] This dual reactivity makes it a valuable precursor for constructing diverse

molecular architectures and generating libraries of compounds for drug discovery.[3][5]

Key Synthetic Pathways
The strategic placement of the bromine and hydroxymethyl groups on the pyridine scaffold

allows for several key transformations. The most prominent of these are palladium-catalyzed

cross-coupling reactions at the C3 position and oxidation or etherification at the C2-methanol

group. These pathways can be employed to synthesize a wide array of complex derivatives.
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Caption: Synthetic routes from (3-Bromopyridin-2-yl)methanol.

Experimental Protocols and Data
The functionalization of (3-Bromopyridin-2-yl)methanol is predominantly achieved through

palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly

noteworthy for its broad functional group tolerance and its utility in creating biaryl structures,

which are prevalent in pharmaceuticals.[6][7][8]

Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura

coupling of (3-Bromopyridin-2-yl)methanol with an arylboronic acid. The conditions are

adapted from established procedures for similar bromopyridine substrates.[7][9][10]

Reaction Scheme: (3-Bromopyridin-2-yl)methanol + Arylboronic Acid --(Pd Catalyst, Base)-->

3-Aryl-2-(hydroxymethyl)pyridine
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Materials:

(3-Bromopyridin-2-yl)methanol (1.0 equiv.)

Arylboronic acid (1.2-1.5 equiv.)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv.)

Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

Anhydrous Sodium Sulfate (Na₂SO₄)

Ethyl Acetate

Brine

Silica gel for column chromatography

Equipment:

Schlenk flask or microwave vial

Magnetic stirrer with heating plate

Condenser

Inert atmosphere supply (Nitrogen or Argon)

Standard laboratory glassware

Procedure:

To a dry Schlenk flask, add (3-Bromopyridin-2-yl)methanol (1.0 equiv.), the arylboronic

acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
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Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]

Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio).[10]

Heat the reaction mixture to 85-100 °C and stir vigorously.[7][10]

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions

are typically complete within 12-24 hours.[7][11]

Work-up and Purification:

Once the reaction is complete, cool the mixture to room temperature.[9]

Dilute the mixture with ethyl acetate and wash with water and then brine.[9][11]

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.[7][9]

Purify the crude product by flash column chromatography on silica gel, using an appropriate

eluent system (e.g., a hexane/ethyl acetate gradient).[6][9]

Quantitative Data Summary (for related bromopyridine substrates):
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Entry
Substr
ate

Cataly
st
(mol%)

Base
(equiv.
)

Solven
t

Temp
(°C)

Time
(h)

Yield
(%)

Refere
nce

1

3-

Bromo-

2-

methylp

yridine

Pd(PPh

₃)₄ (3)

K₃PO₄

(2)

1,4-

Dioxan

e/H₂O

(4:1)

90 12 85 [10]

2

2-[(3-

Bromop

yridin-2-

yl)oxy]e

thanol

Pd(dppf

)Cl₂ (5)

K₂CO₃

(2)

1,4-

Dioxan

e/H₂O

(2:1)

90 12 60-95 [9]

3

3-

Bromo-

2-

methylp

yridine

Pd(OAc

)₂ (2) /

SPhos

(4)

K₃PO₄

(3)
Toluene 100 16 92 [10]

4

N-[5-

bromo-

2-

methylp

yridin-3-

yl]aceta

mide

Pd(PPh

₃)₄ (5)

K₃PO₄

(2)

1,4-

Dioxan

e/H₂O

(4:1)

85-95 15-24 ~75 [7]

Note: The yields and conditions presented are for structurally related bromopyridines and are

intended to be representative. Actual results with (3-Bromopyridin-2-yl)methanol may vary

and require optimization.

Protocol 2: Oxidation of the Hydroxymethyl Group
This protocol outlines a general method for the oxidation of the primary alcohol in (3-
Bromopyridin-2-yl)methanol to the corresponding aldehyde, 3-Bromopyridine-2-
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carbaldehyde. This aldehyde is a key intermediate for further derivatization, such as reductive

amination or Wittig reactions.

Reaction Scheme: (3-Bromopyridin-2-yl)methanol --(MnO₂)--> 3-Bromopyridine-2-

carbaldehyde

Materials:

(3-Bromopyridin-2-yl)methanol (1.0 equiv.)

Activated Manganese Dioxide (MnO₂) (5-10 equiv.)

Solvent (e.g., Dichloromethane (DCM), Chloroform)

Celite or silica gel for filtration

Equipment:

Round-bottom flask

Magnetic stirrer

Standard laboratory glassware

Procedure:

Dissolve (3-Bromopyridin-2-yl)methanol (1.0 equiv.) in a suitable solvent like DCM in a

round-bottom flask.

Add activated MnO₂ (5-10 equiv.) to the solution in portions.

Stir the resulting suspension vigorously at room temperature.

Monitor the reaction by TLC until the starting material is consumed.

Upon completion, filter the reaction mixture through a pad of Celite or silica gel to remove the

manganese salts.

Wash the filter cake thoroughly with the solvent.
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Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde,

which can be used directly or purified by column chromatography.

General Experimental Workflow
The successful synthesis and isolation of derivatives from (3-Bromopyridin-2-yl)methanol,
particularly via cross-coupling reactions, follows a standardized workflow from reaction setup to

final product characterization.
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Caption: General workflow for palladium-catalyzed cross-coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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